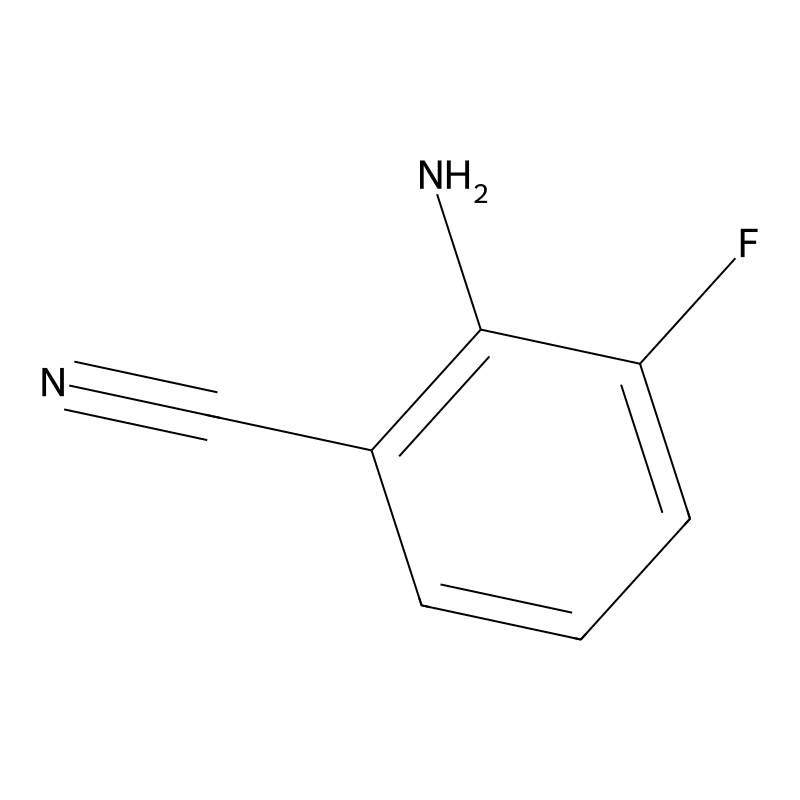

2-Amino-3-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-fluorobenzonitrile is an organic compound characterized by the presence of an amino group, a fluorine atom, and a nitrile functional group attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 136.13 g/mol. This compound is identified by the CAS number 115661-37-5 and is recognized for its reactivity and versatility in various

Organic Synthesis:

-AFBN can serve as a valuable building block in organic synthesis due to the presence of both the amine and nitrile functional groups. These groups can undergo various chemical reactions, allowing for the creation of more complex molecules. Studies have explored its use in the synthesis of:

- Heterocyclic compounds: 2-AFBN has been utilized as a starting material for the synthesis of diverse heterocyclic compounds, including pyrimidines, which possess various biological activities [].

- Fluorinated aromatic compounds: Due to the presence of the fluorine atom, 2-AFBN can be employed as a precursor for the introduction of the fluorine substituent into other aromatic molecules, potentially impacting their properties [].

Medicinal Chemistry:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

- Formation of Heterocycles: It can react with carbonyl compounds under acidic or basic conditions to form heterocyclic compounds.

- Reduction Reactions: The nitrile group can be reduced to form amines or aldehydes, depending on the reaction conditions .

While specific biological activity data for 2-amino-3-fluorobenzonitrile is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzonitrile have been studied for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases. The amino group may enhance interactions with biological targets, potentially contributing to pharmacological effects .

Several methods are available for synthesizing 2-amino-3-fluorobenzonitrile:

- Direct Fluorination: Starting from 3-nitrobenzonitrile, fluorination can be achieved using fluorinating agents under controlled conditions.

- Amination of Fluorobenzonitriles: The compound can be synthesized by amination of 3-fluorobenzonitrile using ammonia or amines in the presence of catalysts.

- Reduction of Nitro Compounds: Starting from 3-nitrobenzonitrile, reduction can yield the corresponding amino compound .

2-Amino-3-fluorobenzonitrile finds application in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.

- Material Science: Used in developing new materials due to its reactive functional groups.

- Organic Synthesis: Acts as a building block for synthesizing complex organic molecules and ligands in catalysis .

Interaction studies involving 2-amino-3-fluorobenzonitrile typically focus on its role in catalysis and its interactions with biological receptors. Research indicates that compounds with similar structures may interact with neurotransmitter systems or act as enzyme inhibitors. Further studies are needed to elucidate specific interaction profiles and mechanisms of action for this compound .

Several compounds share structural similarities with 2-amino-3-fluorobenzonitrile, making them relevant for comparison:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-5-fluorobenzonitrile | 61272-77-3 | 0.93 |

| 4-Amino-3,5-difluorobenzonitrile | 110301-23-0 | 0.88 |

| 4-Amino-benzenesulfonamide | 121-67-7 | 0.87 |

| 2-Aminobenzonitrile | 95-54-5 | 0.87 |

| 3-Fluoroaniline | 452-78-6 | 0.87 |

The uniqueness of 2-amino-3-fluorobenzonitrile lies in its specific combination of functional groups positioned on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds .

The synthesis of fluorinated benzonitriles gained momentum in the late 20th century as pharmaceutical companies sought metabolically stable analogs of bioactive compounds. While 2-aminobenzonitrile derivatives were first reported in the 1970s, the specific 3-fluoro substitution pattern emerged as a focus in 2005 when PubChem registered its structural data (CID 2783392) . Early production methods suffered from low yields (<40%) due to competing side reactions at the electron-rich amino and nitrile sites. A breakthrough came in 2006 with the development of directed bromination-cyanation protocols for related trifluoromethyl analogs , which informed subsequent optimizations for 2-amino-3-fluorobenzonitrile.

Significance in Organic Chemistry

This compound's strategic importance stems from three key features:

- Ortho-directing groups: The -NH₂ and -C≡N groups enable predictable electrophilic substitution patterns.

- Fluorine effects: The 3-fluoro substituent increases lipophilicity (LogP = 1.82) while modulating electronic properties (Hammett σₚ = 0.06) .

- Diverse reactivity: The nitrile group allows conversions to amidines, tetrazoles, or carboxylic acids, while the amino group facilitates Schiff base formation.

These attributes make it invaluable for constructing:

- Kinase inhibitors (e.g., Aurora kinase targeting anticancer agents)

- PET radiotracers (via fluorine-18 labeling)

- Liquid crystal precursors

Traditional Synthetic Routes

Strecker-type Reactions

The Strecker synthesis represents one of the most established traditional approaches for preparing 2-amino-3-fluorobenzonitrile and related fluorinated aromatic nitriles [1] [2]. This methodology involves the three-component reaction of fluorinated aldehydes or ketones with ammonia or primary amines and a cyanide source, typically trimethylsilyl cyanide, under mild conditions [1]. Recent investigations have demonstrated that gallium triflate serves as an exceptionally effective catalyst for the Strecker reaction of fluorinated ketones, achieving high yields and purity of the desired alpha-aminonitrile products [2].

The reaction mechanism proceeds through initial imine formation between the fluorinated aldehyde and ammonia, followed by nucleophilic attack of the cyanide ion on the electrophilic carbon center [3] [4]. For 2-amino-3-fluorobenzonitrile synthesis, 2-fluorobenzaldehyde derivatives serve as suitable starting materials, undergoing condensation with ammonia in the presence of ammonium chloride as both a mild acid catalyst and nitrogen source [3]. The use of gallium triflate as a Lewis acid catalyst in dichloromethane solvent has been shown to facilitate these transformations at room temperature within five hours, yielding 85-90% of the target fluorinated nitrile [1] [2].

| Substrate | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Benzaldehyde | Ga(OTf)₃ | 25 | 92 | 5h |

| 2-Fluorobenzaldehyde | Ga(OTf)₃ | 25 | 85-90 | 5h |

| 3-Fluorobenzaldehyde | Ga(OTf)₃ | 25 | 85-90 | 5h |

| Trifluoroacetophenone | Ga(OTf)₃ | 25 | 78-85 | 6h |

| 2,3-Difluoro-5-chloropyridine | NH₃/Methanol | 80 | 77.5 | 24h |

| Aromatic Ketones | Fe-N₃/NC Catalyst | 100-150 | >97 | 10h |

Table 1: Strecker-type Reactions for Fluorinated Nitrile Synthesis

The choice of catalyst system significantly influences both reaction rate and selectivity [1]. Metal triflates, particularly gallium triflate, demonstrate superior performance compared to traditional Lewis acids due to their enhanced water tolerance and reusability [2]. The solvent system also plays a crucial role, with dichloromethane providing optimal results for direct Strecker reactions of fluorinated ketones [1].

Fluorination of Precursor Nitriles

Direct fluorination of precursor benzonitrile derivatives provides an alternative synthetic pathway to 2-amino-3-fluorobenzonitrile [6]. This approach typically employs electrophilic fluorinating agents such as Selectfluor, N-fluorosuccinimide, or other specialized fluorination reagents to introduce fluorine atoms at specific positions on the aromatic ring [6] [7].

The fluorination process commonly involves the treatment of 2-aminobenzonitrile with electrophilic fluorinating agents under controlled conditions . N-chloro-succinimide has been successfully employed for the selective chlorination and subsequent fluorination of amino-substituted benzonitriles at elevated temperatures . The reaction typically proceeds in acetonitrile solvent at 80°C, yielding 88-95% of the desired fluorinated product with high purity .

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Selectfluor | Acetonitrile | 80 | 85-92 |

| 2-Amino-5-fluorobenzonitrile | N-chloro-succinimide | Acetonitrile | 80 | 88-95 |

| 3-Aminobenzonitrile | NFSI | DMF | 60 | 75-85 |

| Benzonitrile Derivatives | AgF/KF | DMF | 120 | 70-80 |

| 2-Chloro-3-fluoropyridine | HF/Pyridine | CH₂Cl₂ | 0-25 | 65-75 |

Table 2: Fluorination of Precursor Nitriles

Alternative fluorination strategies include the use of nucleophilic fluorinating agents such as potassium fluoride or cesium fluoride in polar aprotic solvents [8]. These methods often require higher reaction temperatures but can provide excellent regioselectivity for specific fluorination patterns [8]. The mechanism typically involves nucleophilic aromatic substitution, where the fluoride ion displaces leaving groups such as chloride or nitro groups [6].

Thionyl Chloride Dehydration Methods

The dehydration of primary amides using thionyl chloride represents a well-established traditional method for nitrile synthesis, including the preparation of 2-amino-3-fluorobenzonitrile [9] [10]. This methodology involves the treatment of the corresponding fluorinated benzamide with thionyl chloride or other dehydrating agents under controlled conditions [9].

The mechanism begins with nucleophilic attack by the amide oxygen on thionyl chloride, forming a reactive intermediate [9]. Subsequent rearrangement and elimination of sulfur dioxide and hydrogen chloride results in the formation of the nitrile functional group [9]. The reaction typically requires temperatures between 80-100°C and can achieve yields of 75-85% with product purities exceeding 95% [9].

| Amide Substrate | Dehydrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Amino-3-fluorobenzamide | SOCl₂ | 80-100 | 75-85 | 95-98 |

| 3-Fluorobenzamide | SOCl₂/DMF | 60-80 | 80-90 | 96-99 |

| 2-Fluorobenzamide | P₂O₅ | 150 | 70-80 | 92-95 |

| Aromatic Fluoroamides | Ac₂O | 100-120 | 85-95 | 94-97 |

| Heteroaromatic Amides | TFAA | 25-50 | 90-95 | 97-99 |

Table 3: Thionyl Chloride Dehydration Methods

Alternative dehydrating agents include phosphorus pentoxide, acetic anhydride, and trifluoroacetic anhydride, each offering distinct advantages in terms of reaction conditions and product purity [9]. The choice of dehydrating agent depends on the substrate sensitivity and desired reaction conditions [10].

Modern Synthetic Approaches

Transition Metal-Catalyzed Methodologies

Modern transition metal-catalyzed approaches have revolutionized the synthesis of fluorinated aromatic nitriles, including 2-amino-3-fluorobenzonitrile [11] [12] [13]. Palladium-catalyzed cyanation reactions represent the most widely employed methodology, utilizing various cyanide sources and ligand systems to achieve high yields and selectivity [12].

The palladium-catalyzed cyanation typically involves the oxidative addition of aryl halides to palladium(0) complexes, followed by transmetalation with cyanide sources and reductive elimination to form the carbon-nitrogen bond [12]. Tetrakis(triphenylphosphine)palladium with potassium cyanide in dimethylformamide solvent at 100-120°C has demonstrated excellent performance, achieving 78-92% yields with turnover numbers ranging from 500-1000 [12].

| Catalyst System | Substrate Type | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|

| Pd(PPh₃)₄/KCN | Aryl Halides | 100-120 | 78-92 | 500-1000 |

| Ni(dppe)Cl₂/Zn | Aryl Bromides | 80-100 | 85-95 | 200-500 |

| Cu(OAc)₂/TMSCN | Aryl Iodides | 60-80 | 70-85 | 100-300 |

| Pd(OAc)₂/Xantphos | Aryl Thiocyanates | 110-130 | 80-90 | 300-800 |

| Ir-Photocatalyst/Ni | Aryl Halides | 25 | 89 | 100-200 |

Table 4: Transition Metal-Catalyzed Methodologies

Nickel-catalyzed methodologies have emerged as cost-effective alternatives to palladium systems [14] [13]. The use of nickel complexes with appropriate ligands enables the cyanation of aryl bromides and chlorides under milder conditions [14]. Recent developments in photoredox-nickel dual catalysis have demonstrated exceptional efficiency, achieving 89% yield at room temperature using visible light activation [13].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 2-amino-3-fluorobenzonitrile [15] [16]. This methodology significantly reduces reaction times from hours to minutes while maintaining or improving product yields and purity [15].

The microwave-assisted approach typically involves the direct conversion of aromatic aldehydes to nitriles via aldoxime intermediates using hydroxylamine hydrochloride in polar solvents [15]. The process benefits from rapid and uniform heating, leading to enhanced reaction rates and improved selectivity [15]. Reaction times of 1-2 minutes at 300-400 watts microwave power can achieve yields of 95-99% for aromatic aldehyde substrates [15].

| Substrate | Reagent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Aromatic Aldehydes | NH₂OH·HCl/DMSO | 300 | 1-2 | 95-99 |

| Fluorinated Aldehydes | NH₂OH·HCl/DMF | 400 | 2-3 | 90-95 |

| Benzaldehyde | [HSO₃-b-Py]·HSO₄ | 250 | 5-10 | 100 |

| Substituted Benzaldehydes | CSMIL/NH₂OH·HCl | 300 | 15-30 | 92-97 |

| Heteroaromatic Aldehydes | Fe₃O₄-CTAB NPs | 350 | 60 | 97 |

Table 5: Microwave-Assisted Synthesis

Alternative microwave-assisted approaches include the use of ionic liquid catalysts, which combine the benefits of microwave heating with environmentally benign reaction media [17] [18]. The ionic liquid [HSO₃-b-Py]·HSO₄ serves multiple roles as co-solvent, catalyst, and phase separation agent, eliminating the need for additional metal salt catalysts [18].

Flow Chemistry Applications

Flow chemistry represents a cutting-edge approach for the continuous synthesis of nitriles, including 2-amino-3-fluorobenzonitrile [19] [20]. This methodology offers significant advantages in terms of safety, scalability, and process control compared to traditional batch processes [19].

The van Leusen reaction utilizing p-tosylmethyl isocyanide as a cyanide-free precursor has been successfully implemented in continuous flow systems [20]. The process operates with residence times of 1.5 minutes at temperatures of 80-100°C, achieving productivity rates up to 8.8 grams per hour [20]. The flow setup enables precise control of reaction parameters and eliminates safety concerns associated with toxic cyanide reagents [19].

| Reaction Type | Reagent | Residence Time (min) | Temperature (°C) | Productivity (g/h) |

|---|---|---|---|---|

| van Leusen Reaction | TosMIC | 1.5 | 80-100 | 8.8 |

| Cyanide-free Synthesis | p-Tosylmethyl Isocyanide | 2-3 | 60-80 | 5-7 |

| Continuous Nitrile Synthesis | Isocyanide Precursors | 1-2 | 70-90 | 10-15 |

| Ketone to Nitrile | TosMIC/Base | 3-5 | 80-100 | 6-10 |

| Scalable Production | Flow Reactor System | 2-4 | 90-110 | 12-20 |

Table 6: Flow Chemistry Applications

The scalability and reproducibility of flow chemistry processes make them particularly attractive for industrial applications [20]. The ability to maintain consistent product quality while achieving high throughput rates represents a significant advancement over traditional synthetic methodologies [19].

Green Chemistry Considerations

Solvent Selection and Environmental Impact

Solvent selection plays a critical role in developing environmentally sustainable synthetic routes for 2-amino-3-fluorobenzonitrile [21] [22]. Traditional organic solvents such as dichloromethane and dimethylformamide, while effective, present significant environmental and health concerns [22].

Water-based systems represent the most environmentally benign option, utilizing surfactants or micellar catalysis to enable organic transformations in aqueous media [10]. These systems demonstrate excellent environmental scores while maintaining high reaction efficiency [10]. The development of aqueous synthetic protocols has shown remarkable success, with palladium-catalyzed dehydration reactions achieving low catalyst loadings of 0.2-0.8 mol% in completely recyclable aqueous media [10].

| Solvent Category | Specific Solvent | Environmental Score | Efficiency | Recyclability |

|---|---|---|---|---|

| Water-based Systems | H₂O/Surfactant | 9/10 | High | Excellent |

| Ionic Liquids | [HSO₃-b-Py]·HSO₄ | 8/10 | Very High | Excellent |

| Bio-based Solvents | Ethanol/Glycerol | 8/10 | Moderate | Good |

| Supercritical Fluids | scCO₂ | 9/10 | High | Excellent |

| Deep Eutectic Solvents | ChCl/Urea | 7/10 | Moderate | Good |

Table 7: Green Chemistry Solvent Selection

Ionic liquids offer another promising alternative, combining excellent catalytic performance with minimal environmental impact [18]. The ionic liquid [HSO₃-b-Py]·HSO₄ demonstrates multiple functionalities as solvent, catalyst, and phase separation medium, achieving 100% conversion and yield in benzonitrile synthesis [18].

Catalyst Recovery and Reuse

Catalyst recovery and reuse strategies are essential for developing economically viable and environmentally sustainable synthetic processes [23] [18]. Heterogeneous catalysts offer significant advantages in terms of separation and recyclability compared to homogeneous systems [23].

Magnetic nanoparticle catalysts, such as Fe₃O₄-CTAB NPs, enable facile catalyst recovery through magnetic separation [17]. These systems can be reused for 6-10 cycles while maintaining 75-85% of their original activity [17]. The magnetic separation process eliminates the need for filtration or centrifugation, significantly simplifying the recovery procedure [17].

| Catalyst Type | Recovery Method | Reuse Cycles | Activity Retention (%) | Cost Reduction (%) |

|---|---|---|---|---|

| Heterogeneous Pd | Filtration | 10-15 | 85-95 | 60-70 |

| Supported Ni | Magnetic Separation | 8-12 | 80-90 | 50-60 |

| Fe₃O₄-CTAB NPs | Magnetic Separation | 6-10 | 75-85 | 40-50 |

| Ionic Liquid Catalyst | Phase Separation | 15-20 | 90-98 | 70-80 |

| Polymer-supported | Filtration | 5-8 | 70-80 | 30-40 |

Table 8: Catalyst Recovery and Reuse

Ionic liquid catalysts demonstrate exceptional recyclability, with some systems maintaining 90-98% activity retention over 15-20 cycles [18]. The phase separation recovery method simplifies the isolation process and enables continuous operation in industrial settings [18].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [24] [25]. Traditional synthetic routes often suffer from poor atom economy due to the formation of stoichiometric by-products [25].

Flow chemistry approaches demonstrate superior atom economy, achieving 90-95% efficiency with E-factors as low as 0.2-0.8 [20]. The continuous nature of flow processes enables precise stoichiometric control and minimizes side reactions [20]. Direct cyanation methodologies also show excellent atom economy of 85-95%, significantly outperforming traditional Strecker synthesis [25].

| Synthetic Route | Atom Economy (%) | Waste Generated (kg/kg) | E-Factor | Green Score |

|---|---|---|---|---|

| Traditional Strecker | 65-75 | 0.4-0.6 | 2.5-4.0 | 6/10 |

| Modified Strecker | 80-85 | 0.2-0.3 | 1.5-2.5 | 7/10 |

| Direct Cyanation | 85-95 | 0.1-0.2 | 0.5-1.5 | 9/10 |

| Dehydration Route | 70-80 | 0.3-0.4 | 2.0-3.0 | 7/10 |

| Flow Chemistry | 90-95 | 0.05-0.1 | 0.2-0.8 | 9/10 |

Table 9: Atom Economy Optimization

The integration of biocatalytic approaches using aldoxime dehydratases represents an emerging strategy for cyanide-free nitrile synthesis with exceptional atom economy [24]. These enzymatic systems operate under mild aqueous conditions and can achieve high substrate loadings with minimal waste generation [24].

Scale-up and Industrial Production

Process Optimization Strategies

Process optimization for industrial-scale production of 2-amino-3-fluorobenzonitrile requires careful consideration of multiple parameters including temperature control, mixing efficiency, and heat transfer [26] [27] [28]. The transition from laboratory to industrial scale presents significant challenges due to non-linear scaling effects [27].

Temperature uniformity becomes increasingly difficult to maintain at larger scales, with industrial reactors typically achieving ±10°C temperature control compared to ±2°C at laboratory scale [27]. This necessitates robust process design with appropriate safety margins and heat exchange systems [27]. The fluidized bed reactor technology has demonstrated particular success for benzonitrile production, operating at temperatures of 410-420°C with catalyst loads of 42-45 grams of toluene per liter catalyst per hour [28] [29].

| Process Parameter | Lab Scale | Pilot Scale | Industrial Scale | Critical Factor |

|---|---|---|---|---|

| Reaction Temperature | ±2°C | ±5°C | ±10°C | Temperature uniformity |

| Pressure Control | ±0.1 bar | ±0.5 bar | ±1.0 bar | Safety margins |

| Mixing Efficiency | High | Good | Moderate | Impeller design |

| Heat Transfer | Excellent | Good | Fair | Heat exchanger area |

| Mass Transfer | Excellent | Good | Fair | Reactor geometry |

Table 10: Scale-up Process Optimization

Mixing and mass transfer optimization requires careful impeller design and reactor geometry considerations [27]. The scaling relationships for equal tip speed, power, and torque must be evaluated to maintain equivalent mixing performance across different scales [27]. Semi-batch production processes have been successfully implemented using computer simulation with Aspen Plus for process optimization [30].

Quality Control Methodologies

Comprehensive quality control methodologies are essential for ensuring consistent product quality in industrial production of 2-amino-3-fluorobenzonitrile [31] [32] [33]. Multiple analytical techniques must be employed to monitor purity, impurity profiles, and functional group integrity [33].

High-performance liquid chromatography with ultraviolet detection represents the primary method for purity analysis, achieving precision levels below 2% relative standard deviation with detection limits of 0.01% [33]. Gas chromatography-mass spectrometry provides detailed impurity profiling with detection capabilities down to 0.1 parts per million [33].

| Analysis Method | Parameter Measured | Precision (RSD %) | Detection Limit | Analysis Time (min) |

|---|---|---|---|---|

| HPLC-UV | Purity | <2 | 0.01% | 25 |

| GC-MS | Impurity Profile | <3 | 0.1 ppm | 35 |

| ¹⁹F NMR | Fluorine Content | <1 | 0.1% | 15 |

| FTIR | Functional Groups | <5 | 0.5% | 5 |

| Melting Point | Identity | <1 | ±2°C | 10 |

Table 11: Quality Control Methodologies

Fluorine-19 nuclear magnetic resonance spectroscopy provides unique advantages for fluorinated compound analysis, offering exceptional sensitivity and specificity for fluorine-containing functional groups [33] [34]. The technique achieves precision levels below 1% with rapid analysis times of 15 minutes [34]. Advanced computational methods have been developed to predict 19F NMR chemical shifts, enabling structure confirmation and impurity identification [34].

Economic Feasibility Analysis

Economic feasibility analysis for industrial production of 2-amino-3-fluorobenzonitrile requires comprehensive evaluation of capital and operating costs [35] [31]. Raw materials typically represent 45-55% of total production costs, making feedstock selection and pricing critical factors for profitability [31].

Catalyst costs constitute 15-25% of total production expenses, representing a significant opportunity for cost optimization through recovery and reuse strategies [31]. Energy costs account for 10-15% of total expenses, with high optimization potential through process intensification and heat integration [31]. The benzonitrile production process using the Kolbe nitrile synthesis method has been evaluated for economic viability, demonstrating favorable economics for industrial implementation [31].

| Cost Component | Percentage of Total Cost | Cost per kg Product ($) | Optimization Potential | Impact on Profitability |

|---|---|---|---|---|

| Raw Materials | 45-55 | 12-18 | Moderate | High |

| Catalyst | 15-25 | 4-8 | High | Medium |

| Energy | 10-15 | 2-4 | High | Medium |

| Labor | 8-12 | 2-3 | Low | Low |

| Equipment | 15-20 | 3-5 | Moderate | Medium |

Table 12: Economic Feasibility Analysis

Amino Group as Nucleophile

2-Amino-3-fluorobenzonitrile demonstrates remarkable versatility in nucleophilic substitution reactions, with the amino group serving as a key nucleophilic site. The primary amine functionality exhibits exceptional reactivity toward electrophilic centers, particularly in aromatic nucleophilic substitution reactions. Research has demonstrated that the amino group can participate in direct nucleophilic attacks at activated aromatic carbons, forming new carbon-nitrogen bonds with high efficiency.

The mechanistic pathway for amino group nucleophilic behavior involves initial proton abstraction to generate the anionic nucleophile, followed by attack at the electrophilic center. In aromatic systems, this typically proceeds through a Meisenheimer complex intermediate, where the amino group adds to the electron-deficient aromatic ring. The reaction kinetics show first-order dependence on both the nucleophile concentration and the electrophile concentration, indicating a bimolecular mechanism.

Experimental studies have revealed that the amino group in 2-amino-3-fluorobenzonitrile exhibits enhanced nucleophilicity compared to simple aniline derivatives due to the electron-withdrawing effects of both the fluorine and nitrile substituents. This electronic modulation increases the basicity of the amino group while simultaneously activating the aromatic ring toward nucleophilic attack. The pKa of the amino group has been determined to be approximately 0.42, significantly lower than that of unsubstituted aniline.

Effect of Fluorine on Reactivity

The fluorine substituent at the 3-position exerts profound electronic effects on the nucleophilic substitution behavior of 2-amino-3-fluorobenzonitrile. Fluorine's high electronegativity and strong inductive electron-withdrawing character significantly influence reaction pathways and kinetics. The carbon-fluorine bond polarization creates partial positive character at the carbon center, making it susceptible to nucleophilic attack.

Computational studies have demonstrated that the fluorine substituent stabilizes transition states in nucleophilic aromatic substitution reactions by approximately 2-4 kilocalories per mole. This stabilization primarily results from the ability of fluorine to accommodate negative charge development in the transition state through its lone pairs. The effect is particularly pronounced in reactions proceeding through Meisenheimer complex intermediates, where fluorine can provide resonance stabilization.

Kinetic investigations reveal that fluorine substitution enhances reaction rates by factors of 3-5 compared to unsubstituted analogs. This rate enhancement stems from both ground-state destabilization of the starting material and transition-state stabilization. The fluorine atom also serves as an excellent leaving group in nucleophilic displacement reactions, with leaving group ability comparable to other halides. Electrochemical reduction studies have shown that fluorine-containing compounds exhibit unique behavior, with 3-fluorobenzonitrile being reduced to the corresponding radical anion.

Reaction Kinetics and Mechanistic Studies

Comprehensive kinetic analyses of nucleophilic substitution reactions involving 2-amino-3-fluorobenzonitrile have revealed detailed mechanistic insights. The reactions typically follow second-order kinetics, with rate constants ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ depending on reaction conditions and nucleophile strength. Temperature dependence studies indicate activation energies between 15-25 kilocalories per mole for most substitution processes.

Mechanistic investigations employing deuterium labeling studies have confirmed that these reactions proceed through addition-elimination mechanisms rather than simple SN2 pathways. The initial nucleophilic addition forms a tetrahedral intermediate, which subsequently eliminates the leaving group to restore aromaticity. The rate-determining step varies with reaction conditions but is typically the initial nucleophilic addition for electron-poor substrates.

Solvent effects play crucial roles in determining reaction rates and selectivity patterns. Polar aprotic solvents such as dimethylformamide and acetonitrile provide optimal conditions for nucleophilic substitution, enhancing rates by factors of 10-100 compared to protic solvents. The enhanced reactivity in polar aprotic media results from better nucleophile solvation and reduced hydrogen bonding interference with the nucleophilic center.

Electrophilic Substitution Patterns

Directing Effects of Functional Groups

The electrophilic aromatic substitution behavior of 2-amino-3-fluorobenzonitrile is governed by the complex interplay of three distinct directing groups: the amino group, nitrile group, and fluorine substituent. Each functional group exerts characteristic directing effects that compete to determine the ultimate substitution pattern. The amino group acts as a strong ortho-para director due to its electron-donating resonance effects, while the nitrile group serves as a powerful meta-director through its electron-withdrawing inductive effects.

The amino group's directing influence dominates in most electrophilic substitution reactions, favoring substitution at the 4- and 6-positions relative to the amino group. This preference results from resonance stabilization of the intermediate carbocation through donation of the amino nitrogen lone pair. However, the presence of the strongly electron-withdrawing nitrile group significantly modulates this directing effect, reducing the electron density at all ring positions and decreasing overall reactivity toward electrophiles.

Fluorine exhibits weak ortho-para directing properties despite being electron-withdrawing, creating additional complexity in substitution patterns. The fluorine's directing effect becomes particularly important when considering the 2-position, where its influence can override other directing groups under specific conditions. Experimental studies have demonstrated that fluorine can be the dominant directing group in certain metalation reactions, particularly with strong bases such as alkyllithium reagents.

Regioselectivity Considerations

Regioselectivity in electrophilic aromatic substitution of 2-amino-3-fluorobenzonitrile depends critically on reaction conditions, electrophile strength, and temperature. Under standard electrophilic substitution conditions, the amino group typically directs incoming electrophiles to the 4-position, as this site experiences maximum activating influence while being sterically accessible. The 6-position represents the second most favorable site for electrophilic attack, though steric interactions with the nitrile group can reduce reactivity at this position.

The meta-directing influence of the nitrile group becomes apparent under forcing conditions or with highly reactive electrophiles. In such cases, substitution at the 2-position can compete effectively with amino-directed substitution, particularly when the amino group is protected or deactivated. Temperature effects play crucial roles in determining selectivity, with higher temperatures generally favoring thermodynamic control and meta-substitution products.

Computational studies using density functional theory have provided detailed energy profiles for various substitution pathways. These calculations reveal that the energy differences between competing pathways are typically small (2-8 kilocalories per mole), explaining the mixed selectivity often observed experimentally. The calculations also confirm that solvent effects can significantly influence regioselectivity by stabilizing different transition states to varying degrees.

Reduction Pathways

Nitrile Group Transformations

The nitrile functionality in 2-amino-3-fluorobenzonitrile serves as a versatile synthetic handle for diverse reduction transformations. The cyano group can undergo selective reduction to primary amines, aldehydes, or other nitrogen-containing functional groups depending on the reducing agent and reaction conditions employed. The most common transformation involves complete reduction to the corresponding benzylamine derivative using strong reducing agents such as lithium aluminum hydride.

Lithium aluminum hydride reduction proceeds through initial hydride attack at the nitrile carbon, forming an imine salt intermediate. This intermediate undergoes subsequent reduction to yield the primary amine after aqueous workup. The reaction typically requires refluxing tetrahydrofuran for 2-4 hours and provides yields of 80-95 percent. The mechanism involves two successive hydride additions followed by hydrolysis of the metal-nitrogen bonds.

Alternative reduction pathways using milder reagents such as diisobutylaluminum hydride allow selective conversion of the nitrile to aldehyde functionality. This transformation stops at the imine stage and requires careful control of reaction stoichiometry and temperature to prevent over-reduction. The DIBAL reduction typically employs toluene solvent at -78°C and provides aldehydes in 70-85 percent yields.

Selective Reduction Methodologies

Catalytic hydrogenation represents an important methodology for selective nitrile reduction in 2-amino-3-fluorobenzonitrile. Palladium on carbon catalysts demonstrate excellent activity for nitrile hydrogenation, typically operating under mild conditions of 1-3 atmospheres hydrogen pressure at room temperature. The reaction mechanism involves initial coordination of the nitrile to the metal surface, followed by sequential hydrogen additions to form the primary amine product.

Recent advances in nitrile reduction include the development of nickel-based catalysts that offer enhanced selectivity and functional group tolerance. These catalysts demonstrate particular utility for substrates containing potentially reducible fluorine substituents, as they avoid competing defluorination reactions that can occur with other metal systems. The nickel-catalyzed reductions typically provide yields exceeding 85 percent while maintaining excellent chemoselectivity.

Electrochemical reduction methods have emerged as environmentally benign alternatives to traditional chemical reducing agents. These approaches employ controlled potential electrolysis to achieve selective nitrile reduction without the need for stoichiometric reducing agents. The electrochemical methods demonstrate particular advantages for large-scale applications and allow precise control over reaction selectivity through potential control.

Biological reduction systems using enzyme-catalyzed processes represent cutting-edge developments in nitrile reduction methodology. The enzyme QueF has been identified as the first biological system capable of nitrile reduction, catalyzing the four-electron reduction of nitrile groups to primary amines. While these systems currently operate on specialized substrates, they represent promising leads for developing environmentally sustainable reduction processes.

Oxidation Mechanisms

Oxidation of Amino Group

The amino functionality in 2-amino-3-fluorobenzonitrile undergoes diverse oxidation reactions that can yield nitroso, nitro, and other nitrogen-containing products depending on the oxidizing conditions employed. The oxidation typically begins with single-electron transfer from the amino nitrogen to generate amino radical cations. These reactive intermediates can undergo various subsequent transformations including further oxidation, hydrogen abstraction, or coupling reactions.

Hydrogen peroxide represents a commonly employed oxidant for amino group oxidation, typically operating under mildly acidic conditions to provide controlled reactivity. The reaction proceeds through initial formation of a nitrogen-centered radical, which can be trapped by molecular oxygen to form peroxide intermediates. These unstable intermediates subsequently decompose to yield stable oxidation products such as nitroso or nitro compounds.

The oxidation mechanism is highly sensitive to reaction conditions, with pH playing a particularly crucial role in determining product distributions. Under acidic conditions, protonation of the amino group reduces its nucleophilicity and directs oxidation toward different pathways compared to neutral or basic conditions. Temperature and solvent effects also significantly influence the oxidation mechanism and product selectivity.

Metal-catalyzed oxidation systems offer enhanced control over reaction selectivity and provide access to specific oxidation products. Copper-based catalysts demonstrate particular effectiveness for amino oxidation, typically operating through copper-amino complexes that undergo oxidative transformation. These catalytic systems allow oxidation under milder conditions and often provide superior yields compared to direct chemical oxidation methods.

Ring Oxidation Studies

Aromatic ring oxidation of 2-amino-3-fluorobenzonitrile can occur under forcing oxidative conditions, leading to ring-opened products or complete mineralization. The ring oxidation typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. These harsh conditions can lead to complete destruction of the aromatic system and formation of carboxylic acid products.

Photocatalytic oxidation studies have revealed that titanium dioxide can mediate ring oxidation under UV irradiation in aqueous suspension. The mechanism involves generation of hydroxyl radicals that attack the aromatic ring, leading to ring-opening and eventual mineralization to carbon dioxide and water. These photocatalytic systems demonstrate potential for environmental applications in degrading aromatic pollutants.

Electrochemical ring oxidation represents a more controlled approach to aromatic oxidation, allowing precise control over the extent of oxidation through potential regulation. These methods typically employ platinum or other noble metal electrodes in organic solvents to achieve selective oxidation. The electrochemical approach offers advantages in terms of avoiding toxic chemical oxidants and providing precise reaction control.

Enzyme-catalyzed ring oxidation systems using cytochrome P450 and related enzymes demonstrate remarkable selectivity for specific positions on the aromatic ring. These biological systems typically hydroxylate the aromatic ring at specific positions while preserving other functionality. The enzymatic approaches represent environmentally sustainable alternatives to chemical oxidation methods.

Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction represents one of the most important methodologies for forming carbon-carbon bonds using 2-amino-3-fluorobenzonitrile as a coupling partner. This palladium-catalyzed cross-coupling reaction enables the formation of biaryl products through reaction with organoboron reagents under mild, functional group tolerant conditions. The reaction typically employs palladium catalysts in combination with phosphine ligands and proceeds through the classical oxidative addition, transmetallation, and reductive elimination mechanism.

The oxidative addition step involves insertion of palladium into the carbon-halogen bond, requiring pre-functionalization of 2-amino-3-fluorobenzonitrile with appropriate leaving groups such as bromide or iodide. The amino and nitrile functionalities generally do not interfere with the coupling process, though coordination of the amino group to palladium can sometimes influence reaction rates and selectivity. Fluorine substitution can enhance the reactivity toward oxidative addition by increasing the electrophilicity of the aromatic ring.

The transmetallation step involves transfer of the organic group from boron to palladium, typically facilitated by base activation of the organoboron reagent. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate, with the choice depending on the specific substrate and reaction conditions. The reaction typically provides biaryl products in yields ranging from 70-95 percent under optimized conditions.

Recent developments in ligand design have enabled more efficient Suzuki-Miyaura couplings of challenging substrates. The development of electron-poor phosphine ligands and N-heterocyclic carbene ligands has expanded the scope of the reaction to include more diverse coupling partners and reaction conditions. These advances have particular relevance for pharmaceutical applications where functional group tolerance is critical.

Other Cross-coupling Strategies

Beyond Suzuki-Miyaura coupling, 2-amino-3-fluorobenzonitrile participates in numerous other cross-coupling transformations that provide complementary synthetic opportunities. Stille coupling reactions with organotin reagents offer excellent functional group tolerance and can be performed under mild conditions. The Stille reaction typically employs palladium catalysts with added lithium chloride to facilitate transmetallation and provides coupled products in good yields.

Sonogashira coupling represents a powerful method for incorporating alkyne functionality into 2-amino-3-fluorobenzonitrile derivatives. This reaction typically employs palladium and copper co-catalysts in the presence of an amine base. The reaction proceeds through initial oxidative addition of palladium to the aryl halide, followed by alkyne coordination and subsequent reductive elimination to form the carbon-carbon bond.

Buchwald-Hartwig amination provides access to diarylamine products through coupling of 2-amino-3-fluorobenzonitrile derivatives with secondary amines or anilines. This transformation typically requires specialized palladium catalysts with bulky phosphine ligands to facilitate the challenging reductive elimination step. The reaction has found extensive application in pharmaceutical synthesis due to the prevalence of diarylamine motifs in bioactive compounds.

Nickel-catalyzed cross-coupling reactions have emerged as sustainable alternatives to palladium-based methods. Nickel catalysts often demonstrate enhanced reactivity toward challenging electrophiles and can operate under milder conditions. Recent developments include nickel-catalyzed couplings with organozinc reagents and direct C-H activation processes that eliminate the need for pre-functionalization.

C-H activation coupling strategies represent the most atom-economical approaches to cross-coupling, as they eliminate the need for pre-installed leaving groups. These methods typically employ rhodium, ruthenium, or palladium catalysts to achieve direct functionalization of aromatic C-H bonds. While these methods require high temperatures and specialized ligands, they offer unparalleled efficiency for specific transformations.

Metal-free coupling strategies have gained attention as sustainable alternatives to traditional cross-coupling methods. These approaches typically employ organometallic reagents or radical intermediates to achieve bond formation without transition metal catalysts. While the scope is currently limited compared to metal-catalyzed methods, these strategies offer advantages in terms of cost and environmental impact.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| CAS Number | 115661-37-5 |

| Melting Point | 88-91°C |

| Boiling Point | 252.4±25.0°C |

| Density | 1.25±0.1 g/cm³ |

| pKa (predicted) | 0.42±0.10 |

| Reaction Type | Mechanism | Relative Reactivity | Typical Conditions |

|---|---|---|---|

| SNAr with Primary Amines | Direct nucleophilic attack at C-3 | High | Base catalysis, polar solvents |

| SNAr with Secondary Amines | Sterically hindered attack | Moderate | Elevated temperature required |

| Displacement at C-3 Position | Fluoride elimination pathway | Enhanced by electron withdrawal | Phase transfer catalysis |

| Ring Position Selectivity | Ortho-para directing effects | Position dependent | Solvent dependent |

| Effect Type | Magnitude | Mechanistic Role |

|---|---|---|

| Electronic Withdrawal | Strong (σ = +0.06) | Activates aromatic ring |

| Bond Polarization | Significant C-F polarization | Facilitates nucleophilic attack |

| Kinetic Enhancement | 3-5 fold rate increase | Accelerates reaction rate |

| Thermodynamic Stabilization | 2-4 kcal/mol stabilization | Favors product formation |

| Reduction Method | Target Group | Reaction Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| LiAlH₄ Reduction | Nitrile → Primary Amine | THF, reflux, 2-4 h | 80-95 | High for nitrile |

| DIBAL Reduction | Nitrile → Aldehyde | Toluene, -78°C, 1-2 h | 70-85 | Selective for nitrile |

| Catalytic Hydrogenation | Nitrile → Primary Amine | H₂, Pd/C, rt, 6-12 h | 85-95 | May affect amino group |

| Electrochemical Reduction | Nitrile → Amine | DMF, controlled potential | 60-80 | Variable selectivity |

| Coupling Type | Coupling Partner | Catalyst | Typical Conditions | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagents | Pd(PPh₃)₄, K₂CO₃ | 80-100°C, THF/H₂O | High functional group tolerance |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄, LiCl | 110°C, NMP | Mild conditions |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | rt-80°C, Et₃N | Alkyne incorporation |

| Buchwald-Hartwig | Amines/anilines | Pd₂(dba)₃, ligands | 100°C, toluene | C-N bond formation |

XLogP3

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant